Harmol

説明

This compound has been reported in Polygala tenuifolia, Passiflora amethystina, and other organisms with data available.

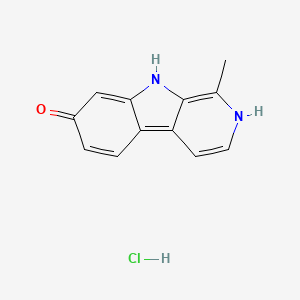

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBJNGFCXDOYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40580-83-4 (hydrochloride) | |

| Record name | Harmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10876697, DTXSID10960989 | |

| Record name | HARMOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-03-6, 40580-83-4 | |

| Record name | Harmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HARMOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Harmol's Mechanism of Action in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underlying the neuroprotective effects of harmol, a β-carboline alkaloid. Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons, often linked to protein misfolding, oxidative stress, and neuroinflammation.[1][2] this compound has emerged as a promising therapeutic candidate due to its multifaceted action on several core pathological pathways. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate further investigation and drug development.

Core Mechanism 1: Enhancement of Autophagy-Lysosome Pathway (ALP)

A primary driver of neurodegeneration is the accumulation of misfolded protein aggregates, such as α-synuclein in Parkinson's disease.[3] The autophagy-lysosome pathway (ALP) is the cell's primary quality control system for degrading these toxic proteins.[4][5] this compound has been shown to be a potent activator of this pathway, promoting the clearance of pathogenic proteins.[3][6]

The mechanism is mediated through the AMPK-mTOR-TFEB signaling axis .[3] this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR), a major negative regulator of autophagy.[3] The inhibition of mTOR allows for the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[3] This cascade results in an enhanced autophagic flux, leading to more efficient degradation of protein aggregates like α-synuclein and improved motor function in preclinical models.[3]

Data Presentation: Effect of this compound on Autophagy Markers

| Marker | Model System | Treatment | Result | Reference |

| α-synuclein | A53T α-syn transgenic mice | This compound (dose-dependent) | Decreased levels in substantia nigra | [3] |

| LC3B-II/LC3B-I Ratio | PC12 cells & A53T mice | This compound (dose-dependent) | Significantly increased | [3] |

| p62 Degradation | PC12 cells & A53T mice | This compound (dose-dependent) | Significantly increased (p62 levels decrease) | [3] |

| LAMP1 Expression | A53T α-syn transgenic mice | This compound (dose-dependent) | Increased expression | [3] |

| Cathepsin D (CTSD) | A53T α-syn transgenic mice | This compound (dose-dependent) | Increased levels of pro- and mature forms | [3] |

| Autophagic Flux | N2a cells (mCherry-EGFP-LC3B) | This compound | Increased number of red-only puncta | [3] |

| Lysosomal Content | N2a cells (Lyso-Tracker Red) | This compound | Significantly increased | [3] |

Core Mechanism 2: Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidase-A (MAO-A) is an enzyme responsible for the degradation of key monoamine neurotransmitters like serotonin and dopamine. Its activity can also contribute to oxidative stress through the production of hydrogen peroxide (H₂O₂) as a byproduct.[7] this compound and other β-carbolines are potent, reversible, and competitive inhibitors of human MAO-A, while showing poor inhibition of the MAO-B isoform.[8]

By inhibiting MAO-A, this compound can exert a neuroprotective effect through two primary routes:

-

Increased Neurotransmitter Levels: Inhibition of MAO-A leads to higher synaptic concentrations of neurotransmitters, which may alleviate symptoms in diseases like Parkinson's where dopaminergic neurons are lost.

-

Reduced Oxidative Stress: By blocking the oxidative deamination of monoamines, this compound reduces the production of H₂O₂, thereby lowering the overall oxidative burden on neurons.[7]

Data Presentation: MAO-A Inhibition Potency

| Compound/Extract | Source | IC₅₀ (MAO-A) | Inhibition Type | Reference |

| This compound | Peganum harmala roots | Not specified, but present in active root extracts | Reversible, Competitive | [8] |

| Harmine | Peganum harmala seeds/roots | Potent inhibitor | Reversible, Competitive | [7][8] |

| Harmaline | Peganum harmala seeds | Potent inhibitor | Reversible, Competitive | [7][8] |

| P. harmala Seed Extract | Seeds | 27 µg/L - 49.9 µg/L | Reversible, Competitive | [7][8] |

| P. harmala Root Extract | Roots | 159 µg/L | Reversible, Competitive | [8] |

Core Mechanism 3: Antioxidant and Direct Neuroprotective Effects

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common pathogenic feature in neurodegenerative disorders.[9][10] It leads to damage of lipids, proteins, and DNA, ultimately causing neuronal death.[9] this compound demonstrates significant antioxidant properties, protecting neurons from oxidative damage.[9][11]

The antioxidant action of this compound includes:

-

Direct ROS Scavenging: this compound can directly neutralize harmful reactive oxygen species.[11]

-

Mitochondrial Protection: It protects brain mitochondria from damage induced by neurotoxins like dopamine and 6-hydroxydopamine by preserving mitochondrial membrane potential and function.[11]

-

Enhancement of Endogenous Antioxidants: this compound treatment has been shown to increase the activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).[9]

-

Inhibition of Thiol Oxidation: It prevents the catecholamine-induced oxidation of vital thiol groups in proteins within mitochondria and synaptosomes.[11]

Data Presentation: Effect of this compound on Oxidative Stress Markers

| Marker | Model System | Treatment | Result | Reference |

| Lipid Oxidation | Rat Prefrontal Cortex & Hippocampus | Harmine (5, 10, 15 mg/kg) | Reduced | [9] |

| Protein Oxidation | Rat Prefrontal Cortex & Hippocampus | Harmine (5, 10, 15 mg/kg) | Reduced | [9] |

| Superoxide Dismutase (SOD) Activity | Rat Prefrontal Cortex & Hippocampus | Harmine (5, 10, 15 mg/kg) | Increased | [9] |

| Catalase (CAT) Activity | Rat Prefrontal Cortex & Hippocampus | Harmine (5, 10, 15 mg/kg) | Increased | [9] |

| Mitochondrial Swelling | Isolated Brain Mitochondria | Harmaline/Harmalol | Decreased alteration induced by dopamine | [11] |

| Mitochondrial Membrane Potential | Isolated Brain Mitochondria | Harmaline/Harmalol | Decreased alteration induced by dopamine | [11] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's neuroprotective effects.

Cell Culture and Treatment

-

Cell Lines: Pheochromocytoma (PC12), mouse neuroblastoma (N2a), or Human Embryonic Kidney (HEK) cells are commonly used.[3][6][11]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

This compound Administration: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are seeded in plates and, after reaching desired confluency, treated with varying concentrations of this compound (e.g., 1-20 µM) for specified time periods (e.g., 12-48 hours) to assess dose- and time-dependent effects.[3]

Western Blot Analysis for Protein Expression

-

Lysate Preparation: After treatment, cells are washed with PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., α-synuclein, LC3B, p62, p-AMPK, AMPK, β-actin).[3][6]

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[6] The signal is visualized using an ECL chemiluminescence reagent and quantified with imaging software.[6]

Autophagy Flux Assay with mCherry-EGFP-LC3B

-

Transfection: N2a cells are transfected with a plasmid encoding the mCherry-EGFP-LC3B tandem construct using a suitable transfection reagent.

-

Treatment: After 24 hours, cells are treated with this compound, a negative control (vehicle), or a positive control (rapamycin for induction, chloroquine for blockage).[3]

-

Imaging: Cells are fixed and imaged using a confocal microscope.

-

Analysis: Autophagosomes appear as yellow puncta (EGFP and mCherry signals merge), while autolysosomes appear as red-only puncta (EGFP signal is quenched by the acidic lysosomal environment). An increase in the ratio of red to yellow puncta indicates enhanced autophagic flux.[3]

Lysosomal Content Analysis with Lyso-Tracker Staining

-

Treatment: Cells are treated with this compound as described above.

-

Staining: In the final 30-60 minutes of incubation, Lyso-Tracker Red dye is added directly to the culture medium at a final concentration of approximately 50-75 nM.

-

Imaging: Cells are washed and immediately imaged live using fluorescence microscopy.

-

Analysis: The fluorescence intensity of Lyso-Tracker Red is quantified to determine changes in lysosomal mass, indicating lysosomal biogenesis.[3]

References

- 1. Bioactive Polyphenols and Neuromodulation: Molecular Mechanisms in Neurodegeneration [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. This compound hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Harmine and Imipramine Promote Antioxidant Activities in Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effect of harmaline and harmalol against dopamine- and 6-hydroxydopamine-induced oxidative damage of brain mitochondria and synaptosomes, and viability loss of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Harmol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmol, a β-carboline alkaloid, serves as a versatile scaffold in medicinal chemistry due to its wide range of biological activities, including antitumor, neuroprotective, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its derivatives. It details experimental protocols for the preparation of various this compound analogs, including ethers and esters, and presents a systematic compilation of their characterization data. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action and potential therapeutic applications.

Introduction

This compound (1-methyl-9H-pyrido[3,4-b]indol-7-ol) is a naturally occurring β-carboline alkaloid found in several plant species. Its unique tricyclic structure has attracted significant interest in the field of drug discovery, leading to the synthesis of a diverse array of derivatives with modified pharmacokinetic and pharmacodynamic profiles. This document aims to be a core technical resource for professionals engaged in the research and development of this compound-based compounds.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives primarily involves modifications at the 7-hydroxyl group, leading to the formation of ethers and esters.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the demethylation of harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole).

Experimental Protocol: Demethylation of Harmine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve harmine (1 equivalent) in a mixture of acetic acid and hydrobromic acid (48%).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. The product, this compound hydrobromide, will precipitate. Filter the precipitate, wash with cold water, and then neutralize with a suitable base (e.g., sodium bicarbonate solution) to obtain this compound. The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis of this compound Ethers (O-alkylation)

The synthesis of this compound ethers is typically achieved through the Williamson ether synthesis, which involves the reaction of this compound with an alkyl halide in the presence of a base.[1]

Experimental Protocol: General Procedure for O-alkylation of this compound

-

Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add the corresponding alkyl halide (e.g., alkyl bromide or iodide; 1.1-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water. The crude product will precipitate out and can be collected by filtration. The solid is then washed with water and dried. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Synthesis of this compound Esters (Esterification)

This compound esters can be synthesized via Fischer esterification, reacting this compound with a carboxylic acid in the presence of an acid catalyst, or by reacting this compound with a more reactive acyl chloride or acid anhydride.[2][3]

Experimental Protocol: Fischer Esterification of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a carboxylic acid (1.5-3 equivalents) in a suitable solvent that can also act as a dehydrating agent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the ester product. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can be purified by column chromatography.

Experimental Protocol: Esterification of this compound using Acyl Chlorides

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine; 1.2 equivalents).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath and add the acyl chloride (1.1 equivalents) dropwise with stirring.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for a few hours until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The residue can be purified by column chromatography.

Characterization of this compound and Its Derivatives

The structural elucidation and purity assessment of synthesized this compound and its derivatives are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound derivatives. The chemical shifts are influenced by the nature of the substituent attached to the 7-oxygen.

Table 1: Representative ¹H NMR Spectral Data (δ, ppm) for this compound and its Derivatives

| Compound | H-3 | H-4 | H-5 | H-6 | H-8 | 1-CH₃ | O-R |

| This compound | 8.33 (d) | 8.37 (d) | 8.23 (d) | 6.88 (dd) | 6.99 (d) | 2.92 (s) | - |

| This compound Methyl Ether | ~8.3 | ~8.4 | ~8.2 | ~7.0 | ~7.1 | ~2.9 | ~3.9 (s) |

| This compound Ethyl Ether | ~8.3 | ~8.4 | ~8.2 | ~7.0 | ~7.1 | ~2.9 | ~4.1 (q), ~1.4 (t) |

| This compound Acetate | ~8.4 | ~8.5 | ~8.3 | ~7.2 | ~7.3 | ~2.9 | ~2.3 (s) |

Note: Approximate chemical shifts are provided for derivatives based on general spectroscopic principles. Actual values may vary.

Table 2: Representative ¹³C NMR Spectral Data (δ, ppm) for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~146 |

| C-3 | ~129 |

| C-4 | ~114 |

| C-4a | ~133 |

| C-4b | ~113 |

| C-5 | ~125 |

| C-6 | ~113 |

| C-7 | ~162 |

| C-8 | ~97 |

| C-8a | ~137 |

| C-9a | ~134 |

| 1-CH₃ | ~16 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecules.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Derivatives

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| O-H (this compound) | Stretching | 3400-3200 (broad) |

| N-H | Stretching | ~3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | 1750-1735 |

| C=C, C=N | Stretching | 1650-1500 |

| C-O (Ether/Ester) | Stretching | 1300-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity. In electron ionization (EI) mode, this compound and its derivatives typically show a prominent molecular ion peak (M⁺). Fragmentation often involves the loss of the alkyl or acyl group from the ether or ester functionality, respectively.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. One of the key mechanisms involves the activation of the extrinsic apoptotic pathway in a Fas-independent manner. This compound can activate caspase-8, which in turn cleaves and activates downstream executioner caspases like caspase-3. Activated caspase-8 can also cleave Bid to truncated Bid (tBid), which translocates to the mitochondria, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.[4][5]

Induction of Autophagy

In certain cancer cells, this compound induces autophagic cell death. This process is regulated by the Akt/mTOR and ERK1/2 signaling pathways. This compound can inhibit the PI3K/Akt/mTOR pathway, a key negative regulator of autophagy, thereby promoting the formation of autophagosomes. Additionally, this compound can activate the ERK1/2 pathway, which also contributes to the induction of autophagy.[2][6][7][8]

Inhibition of Monoamine Oxidase A (MAO-A)

This compound is a known reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is the basis for its potential antidepressant effects.[9][10]

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and key signaling pathways of this compound and its derivatives. The synthetic protocols for this compound ethers and esters offer a foundation for the development of new analogs with potentially enhanced therapeutic properties. The compiled characterization data serves as a valuable reference for researchers in this field. Furthermore, the elucidation of this compound's mechanisms of action in apoptosis, autophagy, and MAO-A inhibition highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and neurological disorders. Further research into the structure-activity relationships of this compound derivatives will be crucial for optimizing their biological activities and advancing them through the drug development pipeline.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Roles of the Akt/mTOR/p70S6K and ERK1/2 signaling pathways in curcumin-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK and Akt signaling pathways are involved in advanced glycation end product-induced autophagy in rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 10. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

Harmol as a Monoamine Oxidase Inhibitor in Brain Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Harmol's activity as a monoamine oxidase (MAO) inhibitor, with a specific focus on its implications for brain tissue. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to this compound and Monoamine Oxidase Inhibition

This compound, a β-carboline alkaloid, has been identified as a monoamine oxidase inhibitor (MAOI).[1] Monoamine oxidases are a family of enzymes crucial in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain and other tissues. There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that underlies the therapeutic effects of many antidepressant and anti-Parkinsonian drugs. While the broader class of β-carbolines, including harmine and harmaline, are well-characterized MAOIs, specific quantitative data on this compound's activity, particularly in brain tissue, is less abundant in the current scientific literature. This guide aims to consolidate the existing knowledge on this compound's MAO inhibitory properties.

Quantitative Data on MAO Inhibition

The available quantitative data for this compound's inhibition of MAO-A and MAO-B is limited. For comparative purposes, data for the structurally related β-carboline alkaloids, harmine and harmaline, are also presented.

Table 1: Inhibitory Activity of this compound and Related β-Carbolines on MAO-A

| Compound | IC50 (µM) | Ki (µM) | Source Organism/Enzyme |

| This compound | 0.018 | Not Reported | Banisteriopsis caapi |

| Harmine | 0.002 | 0.0001 | Banisteriopsis caapi |

| Harmaline | Not Reported | Not Reported | Not Reported |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Inhibitory Activity of this compound and Related β-Carbolines on MAO-B

| Compound | IC50 (µM) | Ki (µM) | Source Organism/Enzyme |

| This compound | Specific inhibitory effect noted, but no quantitative data available. | Not Reported | Not Reported |

| Harmine | 20 | Not Reported | Banisteriopsis caapi |

| Harmaline | Not Reported | Not Reported | Not Reported |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

The following section details a representative experimental protocol for determining the MAO inhibitory activity of a compound like this compound, using the widely employed kynuramine assay.

Kynuramine Assay for MAO-A and MAO-B Inhibition

This method is based on the MAO-catalyzed deamination of kynuramine, which then cyclizes to form 4-hydroxyquinoline. The formation of this product can be measured spectrophotometrically or fluorometrically.

Materials:

-

Enzyme Source: Rat brain mitochondria preparation or recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine dihydrobromide.

-

Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO).

-

Buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Stopping Reagent: 2 N NaOH.

-

Detection Instrument: Spectrophotometer or fluorometer.

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

Procedure:

-

Enzyme Preparation: Prepare dilutions of the MAO-A and MAO-B enzymes in the potassium phosphate buffer to the desired final concentration.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound to determine the IC50 value.

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer.

-

This compound solution at various concentrations (or positive control or vehicle for control wells).

-

Enzyme solution (MAO-A or MAO-B).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add kynuramine solution to each well to initiate the enzymatic reaction. The final concentration of kynuramine should be close to its Km value for the respective enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding 2 N NaOH to each well.

-

Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis. To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as the Lineweaver-Burk plot.

Visualizations

Signaling Pathway of Monoamine Oxidase Inhibition

Caption: Mechanism of MAO inhibition by this compound in a dopaminergic synapse.

Experimental Workflow for Kynuramine Assay

Caption: Experimental workflow for the kynuramine-based MAO inhibition assay.

Conclusion

This compound demonstrates potential as a monoamine oxidase inhibitor, with evidence suggesting a specific inhibitory effect on MAO-B. However, there is a clear need for further research to quantify its inhibitory potency (IC50 and Ki values) against both MAO-A and MAO-B in brain tissue. The standardized experimental protocols outlined in this guide provide a framework for conducting such investigations. A more comprehensive understanding of this compound's interaction with monoamine oxidases will be crucial for evaluating its therapeutic potential in neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Harmol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol (1-methyl-9H-pyrido[3,4-b]indol-7-ol) is a fluorescent heterocyclic compound belonging to the β-carboline family of alkaloids.[1][2] It is a metabolite of the more widely known harmala alkaloids, such as harmine and harmaline, and is also found naturally in various plants and even some mushrooms.[3] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including its roles as a monoamine oxidase (MAO) inhibitor, an inducer of apoptosis and autophagy, and its potential neuroprotective effects.[1][4][5] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to support researchers in their exploration of this multifaceted molecule.

Molecular Structure of this compound

This compound possesses a tricyclic aromatic structure, which is the foundation of its chemical behavior and biological activity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-methyl-9H-pyrido[3,4-b]indol-7-ol[2] |

| Alternate IUPAC Name | 1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one[1] |

| Chemical Formula | C₁₂H₁₀N₂O[1][2] |

| Molecular Weight | 198.22 g/mol [1] |

| CAS Number | 487-03-6[1][2] |

| SMILES String | CC1=C2NC3=C(C=CC(O)=C3)C2=CC=N1[2] |

| InChI Key | SATMZMMKDDTOSQ-UHFFFAOYSA-N[2] |

Chemical Properties of this compound

The chemical properties of this compound dictate its stability, solubility, and reactivity, which are critical considerations for its use in research and drug development.

Quantitative Physicochemical Data

| Property | Value | Source |

| Melting Point | 231 °C | --INVALID-LINK--[6] |

| logP | 2.52 | --INVALID-LINK--[7] |

| pKa (Strongest Acidic) | 9.03 | --INVALID-LINK--[7] |

| pKa (Strongest Basic) | 6.54 | --INVALID-LINK--[7] |

| Water Solubility | 0.143 mg/mL | --INVALID-LINK--[7] |

| Solubility in DMF | 20 mg/mL | --INVALID-LINK--[8] |

| Solubility in DMSO | 20 mg/mL | --INVALID-LINK--[8] |

| Solubility in DMSO (with sonication) | 45 mg/mL | --INVALID-LINK--[9] |

| Solubility in DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | --INVALID-LINK--[8] |

| Solubility in Ethanol | 10 mg/mL | --INVALID-LINK--[8] |

| Solubility of this compound hydrochloride dihydrate in water | Soluble | --INVALID-LINK--[10] |

Reactivity and Stability

This compound is a relatively stable aromatic compound. Its reactivity is centered around the hydroxyl group, which can undergo reactions such as etherification and esterification, and the nitrogen atoms in the heterocyclic rings, which can be protonated or alkylated. This compound is also susceptible to oxidation, particularly at the indole nitrogen and the phenolic hydroxyl group. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed with this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory effect of this compound on MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (selective MAO-B inhibitor)

-

This compound

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Hydrogen peroxide standard

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or other suitable fluorescent probe)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute MAO-A and MAO-B enzymes to the desired concentration in cold assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

-

Prepare stock solutions of clorgyline and selegiline as positive controls.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the enzyme solution.

-

Add 25 µL of the this compound dilutions or control inhibitors to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the kynuramine substrate solution.

-

-

Detection:

-

After a 20-minute incubation at 37°C, stop the reaction by adding 50 µL of a solution containing HRP and Amplex Red in the assay buffer.

-

Incubate the plate for an additional 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

-

-

Data Analysis:

-

Construct a standard curve using the hydrogen peroxide standards.

-

Calculate the percentage of MAO inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Determine the IC₅₀ value of this compound for both MAO-A and MAO-B by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Induction of Apoptosis via Caspase-8 Activation

This protocol describes a method to assess the ability of this compound to induce apoptosis in a cancer cell line.

Materials:

-

Human cancer cell line (e.g., H596 non-small cell lung cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Caspase-8 inhibitor (e.g., Z-IETD-FMK)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control group.

-

For inhibitor studies, pre-treat a set of cells with the caspase-8 inhibitor for 1-2 hours before adding this compound.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

-

-

Data Analysis:

-

Compare the percentage of apoptotic cells in the this compound-treated groups to the untreated control.

-

Evaluate the effect of the caspase-8 inhibitor on this compound-induced apoptosis.

-

Visualizations

Signaling Pathway: this compound-Induced Caspase-8 Dependent Apoptosis

Caption: this compound-induced caspase-8 dependent apoptosis pathway.

Experimental Workflow: HPLC Analysis of this compound

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound, tailored for a scientific audience. The compilation of quantitative data into a clear tabular format, along with detailed experimental protocols and visual diagrams of key processes, aims to facilitate further research and development involving this promising β-carboline alkaloid. As our understanding of this compound's biological activities continues to grow, this foundational knowledge will be crucial for unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. A METHOD OF DETERMINING THE SOLUBILITY OF ALKALOIDS. - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. This compound | 487-03-6 [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. This compound hydrochloride dihydrate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Harmol's Role in Autophagy and Lysosomal Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which Harmol, a β-carboline alkaloid, modulates autophagy and lysosomal pathways. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a crucial role in maintaining cellular homeostasis.[1] This catabolic pathway converges with the lysosomal system, the primary degradative compartment of the cell. Dysregulation of the autophagy-lysosome pathway (ALP) is implicated in a variety of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2]

This compound, a naturally occurring β-carboline alkaloid, has emerged as a significant modulator of the ALP.[3][4] Research indicates that this compound promotes the clearance of pathogenic protein aggregates, such as α-synuclein, by enhancing both autophagic flux and lysosomal biogenesis.[2][3] This guide details the signaling pathways affected by this compound, presents quantitative data from key experiments, and provides the methodologies for replicating these findings.

This compound's Impact on Autophagy Flux and Lysosomal Biogenesis

This compound has been shown to be a potent activator of the autophagy-lysosome pathway. Its effects are twofold: it enhances the entire process of autophagy from initiation to degradation (autophagic flux) and stimulates the production of new lysosomes (lysosomal biogenesis).[3][5]

2.1 Enhancement of Autophagic Flux

Autophagic flux is a measure of the efficiency of the autophagy process. This compound treatment has been demonstrated to significantly increase this flux. Key indicators include the ratio of microtubule-associated protein 1 light chain 3-II (LC3B-II) to LC3B-I and the degradation of the autophagy substrate p62/SQSTM1.[2][5] this compound treatment leads to an increased LC3B-II/LC3B-I ratio and promotes the degradation of p62, indicating a restoration and enhancement of autophagic activity.[5]

To confirm that this compound enhances autophagic flux rather than causing lysosomal stress, researchers use tandem fluorescent-tagged LC3B (mCherry-EGFP-LC3B). In this system, autophagosomes appear as yellow puncta (merged mCherry and EGFP fluorescence), while autolysosomes appear as red-only puncta (EGFP fluorescence is quenched in the acidic lysosomal environment). This compound treatment significantly increases the number of red-only puncta, confirming the successful fusion of autophagosomes with lysosomes and subsequent degradation.[3][5]

2.2 Promotion of Lysosomal Biogenesis

Concurrent with its effects on autophagy, this compound stimulates lysosomal biogenesis. This is evidenced by an increase in lysosomal content, as measured by LysoTracker Red staining, and the elevated expression of key lysosomal proteins.[5] Specifically, this compound upregulates the expression of Lysosomal-Associated Membrane Protein 1 (LAMP1) and both the precursor and mature forms of the lysosomal protease Cathepsin D (CTSD).[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of autophagy and lysosomal function as reported in studies on PC12 and N2a cells.[5]

Table 1: Effect of this compound on Autophagy Markers in PC12 Cells

| Marker | Treatment | Concentration (µM) | Fold Change (vs. Control) |

| LC3B-II/LC3B-I Ratio | This compound | 3 | ~1.5 |

| 10 | ~2.0 | ||

| 30 | ~2.5 | ||

| p62 Degradation | This compound | 3 | ~0.8 |

| 10 | ~0.6 | ||

| 30 | ~0.4 |

Table 2: Effect of this compound on Lysosomal Markers in PC12 Cells

| Marker | Treatment | Concentration (µM) | Fold Change (vs. Control) |

| LAMP1 | This compound | 3 | ~1.2 |

| 10 | ~1.8 | ||

| 30 | ~2.2 | ||

| pro-CTSD | This compound | 3 | ~1.3 |

| 10 | ~1.7 | ||

| 30 | ~2.0 | ||

| mature-CTSD | This compound | 3 | ~1.4 |

| 10 | ~2.0 | ||

| 30 | ~2.5 |

Table 3: Effect of this compound on Autophagic Flux in N2a Cells

| Assay | Treatment | Concentration | Result |

| LysoTracker Red Staining | This compound | 30 µM | Significant increase in fluorescence intensity |

| mCherry-EGFP-LC3B | This compound | 30 µM | Significant increase in red-only puncta per cell |

Core Signaling Pathway: AMPK-mTOR-TFEB Axis

The primary mechanism by which this compound exerts its effects on the autophagy-lysosome pathway is through the modulation of the AMPK-mTOR-TFEB signaling axis.[2][3][6] This pathway is a central regulator of cellular metabolism and growth.[7][8]

-

AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[2][6]

-

mTOR Inhibition: Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master negative regulator of autophagy.[2][6][7] this compound treatment decreases the phosphorylation of mTOR at Ser2448.[2]

-

TFEB Dephosphorylation and Nuclear Translocation: mTORC1, when active, phosphorylates and inactivates the Transcription Factor EB (TFEB) by sequestering it in the cytoplasm.[6][9] TFEB is a master regulator of lysosomal biogenesis and autophagy.[10] By inhibiting mTORC1, this compound promotes the dephosphorylation of TFEB.[2][6] Dephosphorylated TFEB is then free to translocate into the nucleus.[3][6]

-

Gene Transcription: In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, upregulating the expression of numerous genes involved in autophagy and lysosomal biogenesis, including LAMP1 and CTSD.[2][6][10]

This cascade of events ultimately leads to the enhanced cellular degradative capacity observed upon this compound treatment.

4.1 Other Potential Pathways

While the AMPK-mTOR-TFEB axis is the primary described mechanism, some studies suggest this compound may also transiently activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which can also contribute to autophagy induction.[4][11] However, in some cell types, this effect is partial, suggesting other major pathways are involved.[4][11] Another study points to an mTOR-independent, Atg5/Atg12-dependent pathway for a derivative of this compound.[12]

Detailed Experimental Protocols

5.1 Western Blotting for Autophagy and Lysosomal Markers

-

Objective: To quantify the protein levels of LC3B, p62, LAMP1, and CTSD.

-

Methodology:

-

Cell Lysis: After treatment with this compound or vehicle control, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against LC3B, p62, LAMP1, CTSD, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control. The LC3B-II/LC3B-I ratio is calculated.

-

5.2 mCherry-EGFP-LC3B Autophagy Flux Assay

-

Objective: To visualize and quantify autophagic flux.

-

Methodology:

-

Transfection: N2a cells are transiently transfected with a mCherry-EGFP-LC3B adenovirus or plasmid.[5]

-

Treatment: After an initial incubation period (e.g., 2 hours), cells are treated with this compound (e.g., 30 µM), a positive control (e.g., Rapamycin), a negative control (e.g., Chloroquine), or vehicle for 24 hours.[5]

-

Imaging: Live or fixed cells are imaged using a confocal fluorescence microscope. EGFP is excited at ~488 nm and mCherry at ~561 nm.

-

Analysis: The number of yellow (EGFP+mCherry+, autophagosomes) and red-only (mCherry+, autolysosomes) puncta per cell are counted from multiple fields of view. An increase in the ratio of red to yellow puncta indicates enhanced autophagic flux.

-

5.3 LysoTracker Staining

-

Objective: To quantify lysosomal content (mass).

-

Methodology:

-

Treatment: Cells are treated with this compound or vehicle as described.

-

Staining: During the final 30-60 minutes of treatment, LysoTracker Red DND-99 (e.g., 50 nM) is added directly to the culture medium.[3][5]

-

Imaging: Cells are washed and imaged immediately using fluorescence microscopy.

-

Analysis: The mean fluorescence intensity per cell is quantified using image analysis software. An increase in intensity indicates an increase in lysosomal content.

-

5.4 Immunofluorescence for TFEB Nuclear Translocation

-

Objective: To visualize the subcellular localization of TFEB.

-

Methodology:

-

Cell Culture: Cells (e.g., HeLa cells stably expressing 3xFlag-TFEB) are grown on coverslips.[2]

-

Treatment: Cells are treated with this compound (e.g., 30 µM) or vehicle for the desired time.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking: Cells are blocked with a solution containing BSA and normal goat serum.

-

Antibody Staining: Cells are incubated with a primary antibody against TFEB (or its tag, e.g., Flag), followed by an appropriate fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted and imaged using a confocal microscope.

-

Analysis: The ratio of nuclear to cytoplasmic TFEB fluorescence intensity is calculated. An increase in this ratio indicates nuclear translocation.

-

Conclusion and Therapeutic Implications

This compound is a robust activator of the autophagy-lysosome pathway. It enhances autophagic flux and promotes lysosomal biogenesis primarily through the activation of the AMPK-mTOR-TFEB signaling axis.[2][3] By upregulating the cell's degradative capacity, this compound facilitates the clearance of toxic protein aggregates, suggesting its potential as a therapeutic agent for neurodegenerative disorders like Parkinson's disease, where such accumulations are a key pathological feature.[2][3] The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other modulators of this critical cellular pathway.

References

- 1. Autophagy and lysosomal pathways in nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The β-carboline alkaloid this compound induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 9. mdpi.com [mdpi.com]

- 10. Lysosome biogenesis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The β-carboline alkaloid this compound induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Anti-Tumor Activities of Harmol on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-tumor activities of Harmol, a naturally occurring β-carboline alkaloid, against various cancer cell lines. It details the current understanding of its mechanisms of action, summarizes key quantitative findings, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.

Quantitative Data Summary: Efficacy of this compound

| Cancer Cell Line | Cancer Type | Primary Effect | Effective Concentration / Key Findings | Molecular Markers |

| H596 | Non-Small Cell Lung Cancer | Apoptosis | Apoptosis induced in a dose-dependent manner. | Activation of Caspase-8, Caspase-9, and Caspase-3; PARP cleavage; decrease in Bid protein.[1] |

| A549 | Non-Small Cell Lung Cancer | Autophagy | Dose- and time-dependent cell death; autophagy observed at 70 µM.[2] | Transient activation of ERK1/2; No change in Akt/mTOR pathway; Increased LC3-II levels.[2][3] |

| U251MG | Human Glioma | Autophagy followed by Apoptosis | Autophagy induced within 12h; apoptosis observed after 36h. | Inhibition of Akt/mTOR pathway; Downregulation of survivin. |

| HT-29 | Colon Carcinoma | Apoptosis | Significant decrease in cell viability and proliferation. | Induction of apoptotic events.[1] |

| H226 | Non-Small Cell Lung Cancer | Negligible Cytotoxicity | This compound did not induce significant apoptosis in this cell line.[1] | N/A |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's anti-tumor properties. The following sections outline standard protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO, final concentration <0.1%).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time. Collect both adherent and floating cells.

-

Cell Harvesting: For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes).

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex the cells.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (primary necrosis).

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression levels, which is essential for elucidating signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

-

Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-8, Cleaved Caspase-3, PARP, Bcl-2, Bax, LC3-I/II, p-ERK, total-ERK, p-Akt, total-Akt, Survivin, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound's anti-tumor activity is mediated through distinct signaling pathways that vary between cancer cell types.

Caspase-8 Dependent Apoptosis in H596 Cells

In human lung carcinoma H596 cells, this compound induces apoptosis through a pathway that is dependent on the activation of caspase-8 but occurs independently of the Fas/Fas ligand interaction.[1] This suggests an extrinsic-like apoptotic pathway that bypasses the need for death receptor ligation. Activated caspase-8 can then directly cleave and activate effector caspase-3 and also cleave Bid into tBid, which translocates to the mitochondria to initiate the intrinsic apoptotic pathway.

References

An In-Depth Technical Guide on the Interaction of Harmol with GABA-A Receptors in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between harmol, a β-carboline alkaloid, and γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS). While direct quantitative data for this compound's interaction with GABA-A receptors is limited in publicly available literature, this guide synthesizes existing research on this compound and its close structural analogs, harmine and harmaline, to elucidate its potential mechanisms of action. This document covers the molecular pharmacology of the GABA-A receptor, details established experimental protocols for studying such interactions, and presents available quantitative data in a structured format. Furthermore, it includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to this compound and the GABA-A Receptor

This compound is a fluorescent, psychoactive β-carboline alkaloid found in various plants, including Peganum harmala. β-carbolines are known to exert a range of effects on the CNS, and their interaction with the GABAergic system is a key area of investigation. The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the CNS. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties. The GABA-A receptor complex possesses multiple allosteric binding sites, including the well-known benzodiazepine site, which are targets for a wide array of therapeutic drugs.

Recent studies have indicated that this compound modulates GABA-A receptors, contributing to its pharmacological profile, which includes antidepressant-like effects.[1] Understanding the precise nature of this interaction is crucial for the development of novel therapeutics targeting the GABAergic system.

Quantitative Data on the Interaction of this compound and Related β-Carbolines with GABA-A Receptors

Direct quantitative data on the binding affinity (Ki) and functional potentiation (EC50) of this compound at GABA-A receptors is not extensively reported in the scientific literature. However, studies on the structurally similar β-carbolines, harmine and harmaline, provide valuable insights into the potential interaction of this compound with these receptors. The following table summarizes the available data for these compounds.

| Compound | Receptor/Assay System | Parameter | Value | Reference |

| Harmine | Rat Basal Amygdala Projection Neurons (Whole-cell patch clamp) | Effect | Increases sIPSC frequency and amplitude | [2] |

| Harmine | Rat Brain Membranes (Radioligand binding) | Ki | >10,000 nM (Benzodiazepine site) | [3] |

| Harmaline | Rat Hippocampal Slices (Electrophysiology) | Effect | Depresses population spike amplitude (reversed by picrotoxin) | [4] |

| Harmaline | Radioligand binding and ³⁶Cl⁻ uptake studies | Effect | No interaction with the GABA receptor-ionophore complex | [5] |

| This compound | Preclinical models | Effect | Modulates GABA-A receptor | [1] |

sIPSC: spontaneous Inhibitory Postsynaptic Current

Note: The high Ki value for harmine at the benzodiazepine site suggests it does not bind with high affinity to this classical site, implying a different mechanism or binding location for its GABAergic effects. The conflicting data for harmaline highlight the complexity of β-carboline pharmacology and the need for further research.

Experimental Protocols

The study of this compound's interaction with GABA-A receptors employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

This technique is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABA-A receptor, typically by measuring its ability to displace a radiolabeled ligand that binds to a specific site (e.g., [³H]flunitrazepam for the benzodiazepine site or [³H]muscimol for the GABA binding site).

-

Methodology:

-

Membrane Preparation: Cerebral cortex from rodents is homogenized in a buffered solution and centrifuged to isolate the synaptosomal membranes containing the GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Electrophysiological Recordings (Two-Electrode Voltage Clamp/Patch Clamp)

Electrophysiology directly measures the functional effect of a compound on the ion channel activity of the GABA-A receptor.

-

Objective: To determine if this compound modulates GABA-induced chloride currents (potentiation or inhibition) and to calculate its potency (EC50) and efficacy.

-

Methodology (using Xenopus oocytes expressing recombinant GABA-A receptors):

-

Receptor Expression: Messenger RNA (mRNA) encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2) are injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a constant value (e.g., -70 mV).

-

Drug Application: A baseline GABA-induced current is established by applying a low concentration of GABA (typically the EC10-EC20). This compound is then co-applied with GABA at various concentrations.

-

Data Acquisition: The changes in the chloride current in response to GABA and GABA + this compound are recorded.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is calculated as a percentage increase over the baseline GABA response. A concentration-response curve is generated, and the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation are determined.

-

-

Methodology (using whole-cell patch clamp on cultured neurons or brain slices):

-

Cell/Slice Preparation: Primary neurons are cultured, or acute brain slices are prepared from rodents.

-

Patch Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The neuron's membrane potential is clamped at a specific voltage.

-

Drug Application: GABA and this compound are applied to the neuron using a perfusion system.

-

Data Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

-

Visualizing Pathways and Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic signaling cascade initiated by GABA binding to the GABA-A receptor and the potential modulatory role of this compound.

Caption: GABA-A receptor signaling pathway and potential modulation by this compound.

Experimental Workflow for Electrophysiological Analysis

This diagram outlines the typical workflow for investigating the effects of this compound on GABA-A receptors using electrophysiology.

Caption: Workflow for electrophysiological analysis of this compound's effects.

Logical Relationship of this compound's Allosteric Modulation

This diagram illustrates the logical relationship of how a positive allosteric modulator like this compound is thought to enhance GABA's effect.

Caption: Logical flow of this compound's positive allosteric modulation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound modulates the function of GABA-A receptors, which likely contributes to its effects on the central nervous system. While direct quantitative data on its binding and functional modulation are sparse, studies on the related β-carbolines harmine and harmaline indicate a complex interaction that may not involve the classical benzodiazepine binding site.

Future research should focus on:

-

Quantitative Characterization: Performing detailed radioligand binding studies with this compound against various GABA-A receptor subtypes to determine its binding affinity (Ki).

-

Functional Assays: Conducting thorough electrophysiological experiments to quantify this compound's potency (EC50) and efficacy in modulating GABA-induced currents across a range of GABA-A receptor subunit combinations.

-

Subtype Selectivity: Investigating whether this compound exhibits selectivity for specific GABA-A receptor subtypes, which could have significant implications for its therapeutic potential and side-effect profile.

-

In Vivo Studies: Utilizing techniques like in vivo microdialysis to measure the effects of this compound administration on extracellular GABA levels in different brain regions.

A more precise understanding of this compound's interaction with GABA-A receptors will be instrumental in evaluating its potential as a lead compound for the development of novel drugs for a variety of neurological and psychiatric disorders.

References

- 1. Peripheral modulation of antidepressant targets MAO-B and GABAAR by this compound induces mitohormesis and delays aging in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harmine enhances GABAergic transmission onto basoamygdala projection neurons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harmine - Wikipedia [en.wikipedia.org]

- 4. Interaction of the beta-carboline harmaline with a GABA-benzodiazepine mechanism: an electrophysiological investigation on rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of ibogaine and harmaline congeners based on radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Harmol in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals